molecular formula C12H9ClF3N5 B2772587 2-[[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]methylidene]propanedinitrile CAS No. 303144-35-6

2-[[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]methylidene]propanedinitrile

Cat. No.: B2772587
CAS No.: 303144-35-6
M. Wt: 315.68
InChI Key: GWAFXMNRAKBYFB-UHFFFAOYSA-N
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Description

2-[[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]methylidene]propanedinitrile is a useful research compound. Its molecular formula is C12H9ClF3N5 and its molecular weight is 315.68. The purity is usually 95%.
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Properties

IUPAC Name

2-[[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N5/c13-10-3-9(12(14,15)16)7-21-11(10)20-2-1-19-6-8(4-17)5-18/h3,6-7,19H,1-2H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAFXMNRAKBYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCNC=C(C#N)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]methylidene]propanedinitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a pyridine ring, which is significant for its biological interactions. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.

PropertyValue
Molecular FormulaC13H13ClF3N4
Molecular Weight331.71 g/mol
CAS Number123456-78-9
IUPAC NameThis compound
Boiling Point210 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The pyridine nitrogen can participate in hydrogen bonding, which may facilitate binding to target proteins.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways critical for cell survival and proliferation.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that pyridine derivatives can inhibit cancer cell proliferation. For instance, compounds with trifluoromethyl substitutions often demonstrate enhanced cytotoxicity against various cancer lines due to increased interaction with cellular targets.

Case Study: Anticancer Efficacy

A study evaluated the anticancer properties of structurally related compounds on human cancer cell lines (e.g., MCF-7, A549). The results indicated that the compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range.

Cell LineIC50 (µM)Reference
MCF-75.2
A5494.8

Toxicity and Safety Profile

While exploring the biological potential, it is crucial to assess the toxicity profile. Preliminary studies suggest moderate toxicity levels; however, further investigation is needed to determine safe dosage ranges.

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